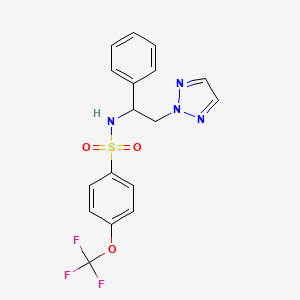

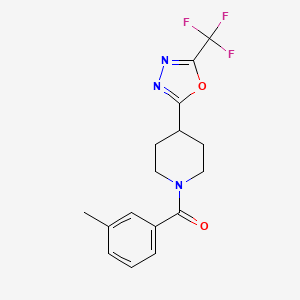

![molecular formula C9H14N2OS B2997351 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 92988-78-8](/img/structure/B2997351.png)

8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 2,8-diazaspiro[4.5]decan-1-one .

Synthesis Analysis

The synthesis of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one has been reported . The process involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been analyzed in several studies . The structure–activity relationship has been explored through the introduction of spirocyclic scaffolds .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied, particularly in the context of their potential as RIPK1 kinase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives have been analyzed in several studies .Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

The compound and its derivatives have been studied for their potential as antihypertensive agents. A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated in spontaneous hypertensive rats. The study found compounds that significantly lowered blood pressure, acting as alpha-adrenergic blockers with a preference for alpha 1-adrenoceptor antagonism, highlighting their potential in antihypertensive drug development (Caroon et al., 1981).

Anticancer and Antidiabetic Applications

Another study focused on the development of spirothiazolidines analogs, demonstrating significant anticancer and antidiabetic activities. Compounds derived from this structure showed high efficacy against human breast carcinoma and liver carcinoma cell lines, as well as potential as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

Research into the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through double Michael addition reactions highlights the compound's relevance in creating structurally complex molecules for pharmaceutical applications. This method allows for high yields within a short reaction time, emphasizing its efficiency and potential for broad applicability in drug synthesis (Aggarwal et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds such as 2,8-diazaspiro[45]decan-1-one derivatives have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death .

Mode of Action

The exact mode of action of 8-Methyl-2-thioxo-1,3-diazaspiro[4Related compounds have been shown to inhibit ripk1, thereby blocking the activation of the necroptosis pathway . This suggests that 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one might interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-2-thioxo-1,3-diazaspiro[4Inhibition of ripk1, as seen with similar compounds, would affect the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases , so inhibiting this pathway could have significant downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-2-thioxo-1,3-diazaspiro[4A related compound, identified as compound 48, demonstrated excellent metabolic stability . This suggests that this compound might have similar properties, potentially leading to good bioavailability.

Result of Action

The molecular and cellular effects of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds have shown significant anti-necroptotic effects in necroptosis models . This suggests that this compound might have similar effects.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one interacts with RIPK1, blocking the activation of the necroptosis pathway . This interaction involves binding to the kinase domain of RIPK1, inhibiting its activity and preventing the downstream signaling events that lead to necroptosis .

Cellular Effects

The inhibition of RIPK1 by this compound has significant effects on cell function. It prevents the induction of necroptosis, a form of programmed cell death that is implicated in various inflammatory diseases . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to RIPK1 and inhibiting its kinase activity . This prevents the phosphorylation of downstream targets and the subsequent activation of the necroptosis pathway .

Propiedades

IUPAC Name |

8-methyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWYDBHZOHVJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)

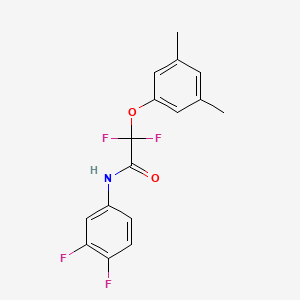

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)

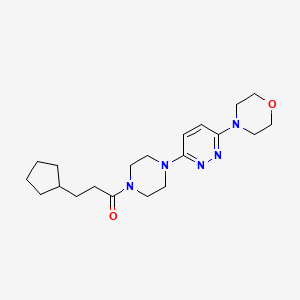

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)

![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)

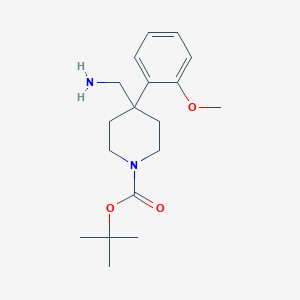

![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)